6-(Dipropylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a dipropylamino group at the sixth position and a carboxylic acid functional group at the fourth position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. Pyrimidine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature. Its derivatives and related compounds have been explored for their therapeutic potentials, particularly in treating conditions like multiple sclerosis and other inflammatory diseases.
6-(Dipropylamino)pyrimidine-4-carboxylic acid belongs to the class of pyrimidine carboxylic acids, which are organic compounds containing a pyrimidine ring substituted with a carboxylic acid group. This classification is significant as it influences the compound's reactivity and biological interactions.
Several synthetic routes have been developed for producing 6-(dipropylamino)pyrimidine-4-carboxylic acid. Common methods include:
The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the target product through various chemical transformations such as reduction and cyclization.
The molecular structure of 6-(dipropylamino)pyrimidine-4-carboxylic acid features a pyrimidine ring with distinct functional groups:
The molecular formula is , with a molar mass of approximately 216.26 g/mol. The compound's structural characteristics contribute to its solubility and reactivity profile in biological systems.
6-(Dipropylamino)pyrimidine-4-carboxylic acid participates in various chemical reactions typical of carboxylic acids and amines:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for compounds like 6-(dipropylamino)pyrimidine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, some pyrimidine derivatives are known to inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Studies have demonstrated that related compounds exhibit inhibitory activity against COX enzymes, with half-maximal inhibitory concentration (IC50) values indicating their potency . The precise mechanism may vary depending on the specific interactions at the molecular level.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
6-(Dipropylamino)pyrimidine-4-carboxylic acid has potential applications in several scientific fields:
The pyrimidine ring is a fundamental heterocyclic system in nucleic acids and coenzymes, endowing it with inherent biocompatibility and molecular recognition properties. As a privileged scaffold in medicinal chemistry, pyrimidine derivatives exhibit exceptional versatility in drug-target interactions due to their ability to form multiple hydrogen bonds, engage in π-π stacking, and serve as bioisosteres for phenyl rings or other aromatic systems [8]. This adaptability has led to pyrimidine-based therapeutics spanning antiviral, anticancer, antibacterial, and metabolic disease applications. The electron-rich nature of the ring facilitates substitutions at C2, C4, C5, and C6 positions, enabling precise modulation of pharmacokinetic and pharmacodynamic properties [8]. Notably, the incorporation of carboxylic acid at C4 (as in pyrimidine-4-carboxylic acid) introduces a zwitterionic character that enhances water solubility and target binding capacity through salt-bridge formation with key amino acid residues [6].
Amino-substituted pyrimidine carboxylic acids emerged as pharmacologically significant motifs in the late 20th century, with seminal work focused on their role as enzyme inhibitors. Early derivatives featured simple alkylamino groups at C6 (e.g., methyl or ethyl), but optimization revealed that dialkylamino substitutions dramatically improved target affinity and metabolic stability [5]. The 6-(dialkylamino)pyrimidine-4-carboxylic acid architecture gained prominence when structure-activity relationship (SAR) studies demonstrated that larger N-alkyl chains (e.g., propyl) enhanced membrane penetration while maintaining crucial hydrogen-bonding capabilities [5]. This advancement coincided with the recognition that the carboxylic acid group serves as an anchor for interactions with catalytic residues in enzyme binding pockets—observed in xanthine oxidase inhibitors like 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4-carboxylic acids (IC~50~ ≤ 0.039 μM) [2]. The synergistic effect of the 6-dialkylamino group (electron-donating) and C4-carboxylic acid (electron-withdrawing) further optimized electronic distribution for target engagement [8].
6-(Dipropylamino)pyrimidine-4-carboxylic acid (CAS 1880580-30-2) represents a strategic evolution in scaffold design, addressing limitations of earlier analogs. Its dipropylamino moiety balances lipophilicity (cLogP ≈ 2.5) and steric bulk, enabling enhanced blood-brain barrier penetration relative to diethyl or dimethyl analogs [3] [5]. In network-based drug discovery frameworks, this compound exemplifies "scaffold hopping"—retaining core pharmacophoric elements while modifying peripheral groups to circumvent intellectual property constraints or improve druggability [7]. Its utility is evident in antitubercular programs targeting Mycobacterium tuberculosis (Mtb) through novel mechanisms, avoiding cross-resistance with first-line drugs like isoniazid and rifampicin [5]. The dipropyl configuration also minimizes oxidative metabolism, addressing instability issues seen in N-methyl derivatives [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8